molecular formula C18H23N5O4 B2959816 8-(dimethylamino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 876891-36-0

8-(dimethylamino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2959816
CAS RN: 876891-36-0
M. Wt: 373.413
InChI Key: MOVQMAFPDMOZPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(dimethylamino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H23N5O4 and its molecular weight is 373.413. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Studies have explored the synthesis of novel heterocycles, including purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, to examine their biological activities. These compounds, synthesized through reactions involving 8-aminotheophylline derivatives, have shown promising results against specific leukemia strains and potential vascular relaxing effects, although potent activity in the latter was not observed (Ueda, Adachi, Sakakibara, Asano, & Nakagami, 1987).

Receptor Affinity and Psychotropic Potential

Further research into 8-aminoalkyl derivatives of purine-2,6-dione has revealed significant insights into their affinity for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) and their subsequent psychotropic activities. This includes the potential for developing new ligands with antidepressant and anxiolytic-like activities, highlighting the utility of structural modifications in enhancing receptor selectivity and therapeutic potential (Chłoń-Rzepa et al., 2013).

Spectroscopic and Kinetic Studies

Spectroscopic and kinetic studies on derivatives like 8-aminoadenosine and 8-dimethylaminoadenosine have provided valuable information on their structural consequences and the influence of amino substituents on chemical reactivity. This research offers foundational knowledge for designing nucleoside analogues aimed at interfering with DNA or RNA biosynthesis in cancer or virus-infected cells, thereby contributing to novel therapeutic strategies (Hovinen, Glemarec, Sandström, Sund, & Chattopadhyaya, 1991).

properties

IUPAC Name

8-(dimethylamino)-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4/c1-11-6-5-7-13(8-11)27-10-12(24)9-23-14-15(19-17(23)21(2)3)22(4)18(26)20-16(14)25/h5-8,12,24H,9-10H2,1-4H3,(H,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVQMAFPDMOZPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N(C)C)N(C(=O)NC3=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(dimethylamino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

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